5-[(4-bromophenyl)sulfanyl]-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole-4-carbaldehyde
Overview
Description
The compound “5-[(4-bromophenyl)sulfanyl]-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole-4-carbaldehyde” is a chemical compound with the CAS Number: 400823-20-3 . It has a molecular weight of 433.39 and its IUPAC name is 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole-4-carbaldehyde . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C19H17BrN2OS2/c1-13-3-7-15(8-4-13)24-12-18-17(11-23)19(22(2)21-18)25-16-9-5-14(20)6-10-16/h3-11H,12H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point of 83 - 85.5 . It is solid in physical form .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Spectroscopic Properties : This chemical has been utilized in the synthesis of aminomethylene derivatives of pyrazole-5-one and pyrazole-5-thione, leading to the formation of disulfide compounds with distinct magnetic and spectral properties (Uraev et al., 2020).
- Crystal Structure Analysis : The crystal structure of similar compounds, like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been studied, revealing insights into molecular geometry and intermolecular interactions (Xu & Shi, 2011).
Catalytic Applications
- Catalytic Synthesis : Sulfuric acid derivatives have been used as recyclable catalysts for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, highlighting the chemical's potential in facilitating organic reactions (Tayebi et al., 2011).
Photophysical Studies
- Solvatochromic Studies : Studies on 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the photophysical properties of related compounds, including emission spectra and solvatochromic shift methods (Singh et al., 2013).
Medicinal Applications
- Antimicrobial and Antioxidant Properties : Derivatives of this chemical class have shown potential as antimicrobial and antioxidant agents, with some compounds exhibiting significant activity in vitro (Bhat et al., 2016).
Safety and Hazards
properties
IUPAC Name |
5-(4-bromophenyl)sulfanyl-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS2/c1-13-3-7-15(8-4-13)24-12-18-17(11-23)19(22(2)21-18)25-16-9-5-14(20)6-10-16/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRQYBHYPDIBIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=C2C=O)SC3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-bromophenyl)sulfanyl]-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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